molecular formula C16H11BrN2 B11830204 4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile

4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile

Cat. No.: B11830204
M. Wt: 311.18 g/mol
InChI Key: VLMHQGJXTQDWGW-UHFFFAOYSA-N
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Description

4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile typically involves the condensation reaction between 2-bromobenzaldehyde and 3-ethenylbenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile
  • 4-[(E)-[(3-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile
  • 4-[(E)-[(2-chlorophenyl)methylidene]amino]-3-ethenylbenzonitrile

Uniqueness

4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile is unique due to the presence of the bromine atom at the 2-position of the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different chemical and biological properties compared to its analogs with substitutions at other positions or with different substituents.

Properties

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

4-[(2-bromophenyl)methylideneamino]-3-ethenylbenzonitrile

InChI

InChI=1S/C16H11BrN2/c1-2-13-9-12(10-18)7-8-16(13)19-11-14-5-3-4-6-15(14)17/h2-9,11H,1H2

InChI Key

VLMHQGJXTQDWGW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)C#N)N=CC2=CC=CC=C2Br

Origin of Product

United States

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